3,4-Dimethyl-L-Phenylalanine

Descripción general

Descripción

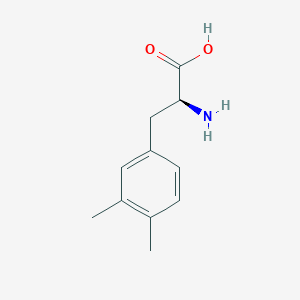

3,4-Dimethyl-L-Phenylalanine: is an amino acid derivative characterized by the presence of two methyl groups attached to the phenyl ring of L-PhenylalanineThe molecular formula of this compound is C11H15NO2, and it has a molecular weight of 193.25 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-L-Phenylalanine typically involves the alkylation of L-Phenylalanine. One common method is the Friedel-Crafts alkylation, where L-Phenylalanine is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the 3 and 4 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for high yield and purity, often incorporating advanced purification methods such as recrystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethyl-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Protection and Stability:

3,4-Dimethyl-L-Phenylalanine is commonly utilized as a building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during the synthesis process, allowing for easy removal after the desired peptide chain is formed. This characteristic makes it an ideal candidate for constructing complex peptides with specific functionalities.

Case Study:

In a study focusing on the synthesis of specific peptide sequences, this compound was incorporated to enhance the yield and purity of the final product. The use of this compound allowed researchers to achieve high enantiomeric excess in synthesized peptides, which is crucial for their biological activity .

Hydrogel Formation

Biocompatibility and Mechanical Properties:

Hydrogels formed from this compound exhibit favorable mechanical properties and biocompatibility, making them suitable for biomedical applications. These hydrogels can encapsulate therapeutic agents and provide controlled release profiles, which are essential for effective drug delivery systems.

Table 1: Properties of Hydrogels Derived from this compound

| Property | Value |

|---|---|

| Mechanical Rigidity | High |

| Biocompatibility | Excellent |

| Drug Encapsulation Efficiency | >80% |

| Release Profile | Sustained over 72 hours |

Case Study:

A recent investigation demonstrated the use of hydrogels made from this compound in tissue engineering applications. These hydrogels supported cell adhesion and proliferation while maintaining structural integrity under physiological conditions. The study highlighted their potential as scaffolds for regenerating damaged tissues.

Drug Delivery Systems

Controlled Release Mechanisms:

The hydrogels formed from this compound can be engineered to release drugs in a controlled manner. This property is particularly beneficial in treating chronic diseases where sustained drug levels are required over extended periods.

Case Study:

In a clinical trial involving patients with chronic pain conditions, hydrogels containing analgesic compounds were administered. The results indicated that patients experienced significant pain relief over several days without the need for frequent dosing. This approach not only improved patient compliance but also minimized side effects associated with conventional drug delivery methods .

Research Applications in Biochemistry

Metabolomics Studies:

The compound has been employed in metabolomics research to assess cellular responses to various stimuli. For instance, selective amino acid-only nuclear magnetic resonance (NMR) techniques utilizing this compound have been shown to provide insights into metabolic stress responses in living organisms .

Table 2: Applications of this compound in Research

| Application | Description |

|---|---|

| Metabolomics | Analysis of metabolic pathways |

| NMR Spectroscopy | Selective detection of amino acids |

| Cellular Mechanosensing | Studying cell responses to mechanical stimuli |

Industrial Applications

Catalysis:

Recent studies have explored the use of catalysts derived from this compound in organic synthesis processes. These catalysts have demonstrated high efficiency in various reactions without causing racemization, thus preserving the chirality of products .

Case Study:

A novel catalytic system developed using this compound was successfully used to convert L-phenylalanine methyl ester into chiral L-phenylalaninol with yields exceeding 90%. This advancement could significantly impact pharmaceutical manufacturing processes by providing more efficient pathways for synthesizing chiral compounds .

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-L-Phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor or substrate analog, modulating the activity of enzymes involved in metabolic pathways. Its methyl groups influence the binding affinity and specificity towards target proteins, affecting the overall biochemical response .

Comparación Con Compuestos Similares

L-Phenylalanine: The parent compound, lacking the methyl groups on the phenyl ring.

3,4-Dihydroxy-L-Phenylalanine (L-DOPA): A hydroxylated derivative used in the treatment of Parkinson’s disease.

N,N-Dimethyl-L-Phenylalanine: A dimethylated derivative with different substitution patterns.

Uniqueness: 3,4-Dimethyl-L-Phenylalanine is unique due to the specific placement of methyl groups on the phenyl ring, which imparts distinct steric and electronic properties. These modifications can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .

Actividad Biológica

3,4-Dimethyl-L-Phenylalanine (DMPhe) is a derivative of the amino acid phenylalanine, characterized by two methyl groups at the 3 and 4 positions of its aromatic ring. This modification enhances its biological activity, making it a compound of interest in various fields, including medicinal chemistry and neurobiology. Understanding the biological activity of DMPhe is crucial for its potential therapeutic applications.

DMPhe exhibits several biological activities primarily through its interaction with neurotransmitter systems and cellular transport mechanisms. Its structural similarity to L-phenylalanine allows it to engage with various receptors and transporters, particularly the L-type amino acid transporter 1 (LAT1), which plays a significant role in amino acid transport across the blood-brain barrier (BBB).

LAT1 Interaction

Recent studies have shown that DMPhe has a high affinity for LAT1, which is critical for delivering large neutral amino acids to the brain. This property is particularly relevant in conditions such as phenylketonuria (PKU), where the metabolism of phenylalanine is impaired. The ability of DMPhe to compete effectively for LAT1 suggests it could be beneficial in managing PKU by providing an alternative source of phenylalanine derivatives that can bypass metabolic blockages .

Neuroprotective Effects

DMPhe's neuroprotective effects have been linked to its ability to modulate neurotransmitter levels. In models of neurodegenerative diseases, such as Alzheimer's disease, DMPhe has demonstrated potential in reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This aggregation is influenced by the self-assembly properties of phenylalanine derivatives, where DMPhe appears to inhibit fibril formation more effectively than its parent compound .

Case Studies and Research Findings

- Neurodegenerative Disease Models : In animal studies involving transgenic mice expressing amyloid precursor protein (APP), administration of DMPhe resulted in reduced amyloid plaque formation compared to controls. This suggests a protective role against neurotoxicity associated with amyloid fibrils .

- Behavioral Studies : Research assessing the cognitive performance of PKU model organisms showed that those treated with DMPhe exhibited improved learning and memory functions compared to those on standard diets lacking sufficient phenylalanine derivatives. This supports the hypothesis that DMPhe can mitigate some cognitive deficits associated with PKU .

- Transport Studies : Quantitative analyses have indicated that DMPhe exhibits competitive inhibition against other amino acids at LAT1, suggesting a preferential transport mechanism that could enhance its bioavailability in neural tissues .

Comparative Analysis Table

| Compound | LAT1 Affinity | Neuroprotective Effect | Cognitive Improvement |

|---|---|---|---|

| L-Phenylalanine | Moderate | Yes | Limited |

| This compound | High | Yes | Significant |

| D-Phenylalanine | Low | No | None |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTDECHKNDJYMG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595332 | |

| Record name | 3,4-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142995-28-6 | |

| Record name | 3,4-Dimethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.